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5-Hydroxyuridine

RNA oxidative damage mutagenesis base-pairing thermodynamics reverse transcriptase fidelity

5-Hydroxyuridine (ho5U, also designated OHUrd; CAS 957-77-7 for the ribo isomer and CAS 69321-95-5 for the arabino isomer) is a C5-hydroxylated uridine derivative belonging to the class of oxidatively modified ribonucleosides. The compound is generated endogenously as one of the principal lesions of uridine and cytosine in RNA exposed to reactive oxygen species (ROS) and has been isolated and structurally characterized from natural sources including Torula yeast RNA.

Molecular Formula C9H12N2O7
Molecular Weight 260.20 g/mol
CAS No. 69321-95-5
Cat. No. B3056136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyuridine
CAS69321-95-5
Molecular FormulaC9H12N2O7
Molecular Weight260.20 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O
InChIInChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)
InChIKeyQXDXBKZJFLRLCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyuridine (ho5U): Definitive Reference Guide for Oxidative RNA Lesion Research and Epitranscriptomic Probe Selection


5-Hydroxyuridine (ho5U, also designated OHUrd; CAS 957-77-7 for the ribo isomer and CAS 69321-95-5 for the arabino isomer) is a C5-hydroxylated uridine derivative belonging to the class of oxidatively modified ribonucleosides [1]. The compound is generated endogenously as one of the principal lesions of uridine and cytosine in RNA exposed to reactive oxygen species (ROS) and has been isolated and structurally characterized from natural sources including Torula yeast RNA [2]. Beyond its role as an oxidative damage marker, 5-hydroxyuridine serves as the essential biosynthetic intermediate for wobble-position tRNA modifications—5-methoxyuridine (mo5U) and uridine-5-oxyacetic acid (cmo5U)—that expand codon-decoding capacity in bacteria [3]. Researchers procuring this compound must verify the isomer configuration (ribo vs. arabino) against the intended application, as the vast majority of peer-reviewed functional characterization pertains to the ribo isomer.

Why Generic Uridine Analogs Cannot Substitute for 5-Hydroxyuridine in Oxidative Lesion and tRNA Modification Research


The 5-hydroxy modification fundamentally alters the hydrogen-bonding donor/acceptor pattern at the Watson-Crick edge of the uracil base, which is not replicated by unmodified uridine, 5-methyluridine (ribothymidine), pseudouridine, or 5,6-dihydrouridine [1]. Specifically, canonical uridine forms exclusive Watson-Crick pairs with adenine, whereas 5-hydroxyuridine exhibits a distinct thermodynamic preference order of A > G > T ≈ C, enabling promiscuous pairing that underlies its well-characterized mutagenic potential as an A→G transition-inducing lesion [2]. Furthermore, 5-hydroxyuridine possesses intrinsic redox catalytic activity that is absent in non-hydroxylated uridine analogs, allowing it to participate in NADH-dependent electron transfer reactions [3]. In the tRNA modification cascade, 5-hydroxyuridine occupies a specific functional niche: it is the dedicated substrate for the CmoB methyltransferase that converts ho5U to mo5U, a reaction step that cannot be bypassed by substituting 5-methyluridine or any other commercially available analog [4]. Without proper isomer verification and purity certification, procurement of mislabeled or contaminated material can confound quantitative mutagenicity studies, as trace uridine reverses ho5U-induced cytotoxicity in colon adenocarcinoma models.

5-Hydroxyuridine: Quantitative Evidence of Differentiation from Closest Analogs and Alternatives


Divergent Base-Pairing Thermodynamic Stability Hierarchy Compared to Canonical Uridine

In a UV-melting temperature experiment conducted on 24-mer oligoribonucleotide duplexes containing site-specifically incorporated 5-hydroxyuridine (5-OHU), the relative base-pair thermodynamic stabilities were determined as A:5-OHU > G:5-OHU > T:5-OHU ≈ C:5-OHU [1]. Three different reverse transcriptases (SuperScript II, AMV, MMLV-RT) preferentially incorporated adenine and guanine opposite 5-OHU during cDNA synthesis, confirming that the lesion promotes both correct dTTP incorporation and mutagenic dCTP misincorporation [2]. This contrasts fundamentally with canonical uridine, which forms stable Watson-Crick base pairs exclusively with adenine, and with 5-methyluridine, which retains exclusive adenine pairing fidelity without detectable guanine mispairing under identical assay conditions [3]. The A:5-OHU > G:5-OHU hierarchy is unique among characterized pyrimidine lesions and constitutes a fingerprint signature exploitable in mutagenicity screening assays.

RNA oxidative damage mutagenesis base-pairing thermodynamics reverse transcriptase fidelity

Defined Second-Rank Position in the Redox Activity Hierarchy of Oxidized Ribonucleosides

In a direct comparative study of four hydroxyribonucleosides purified from Torula yeast RNA, oxidoreduction activities specific for the K3Fe(CN)6/NADH redox couple decreased in the order: 5-hydroxycytidine > 5-hydroxyuridine > 8-hydroxyguanosine > 8-hydroxyadenosine [1]. The chemical structures were unequivocally confirmed by FAB-MS, 1H NMR, and 13C NMR spectroscopy, and the redox activities were verified to be identical between natural and synthetic sources [2]. This places 5-hydroxyuridine in the second-highest activity tier—distinctly lower than 5-hydroxycytidine but substantially higher than either purine-derived oxidation product. The redox activity is an intrinsic property of the 5-hydroxyuracil moiety and is completely absent in unmodified uridine, 5-methyluridine, pseudouridine, and 5,6-dihydrouridine [3].

RNA redox catalysis oxidative stress biomarkers nucleoside electron transfer

Inversion of Normal-Cell/Tumor-Cell Toxicity Profile Relative to 5-Fluorouracil in Colon Adenocarcinoma

In a colony formation assay directly comparing 5-hydroxyuridine (OHUrd), 5-fluorouracil (5-FU), and 5-fluorodeoxyuridine, all three human colon adenocarcinoma cell lines (HT-29, SW480, SW48) were more sensitive to OHUrd than were normal fetal intestinal (FeInt) cells, whereas 5-FU was more toxic to the normal FeInt cells [1]. 5-Fluorodeoxyuridine exhibited substantial selectivity for only one of the three tumor lines. The cytotoxicity of OHUrd in HT-29 cells was specifically prevented by co-incubation with uridine or cytidine but not by pyrimidine deoxyribonucleosides or purine nucleosides, confirming a nucleoside salvage pathway-dependent mechanism [2]. Compared to OHUrd, 5-hydroxyuracil (the aglycone) was much less cytotoxic, establishing that the intact ribonucleoside structure is essential for the tumor-selective activity.

colon adenocarcinoma chemotherapy nucleoside antimetabolite selectivity tumor-specific cytotoxicity

Reduced tRNA Wobble Decoding Efficiency Compared to Fully Modified cmo5U in Vivo

Genetic dissection of the cmo5U biosynthetic pathway in Salmonella enterica established that a cmoB null mutation results in tRNA bearing 5-hydroxyuridine (ho5U34) instead of the fully modified cmo5U34 at the wobble position, while a cmoA null mutation leads to accumulation of both 5-methoxyuridine (mo5U34) and ho5U34 [1]. Analysis of growth rates and +1 frameshifting frequency at a CCC-U site demonstrated that the presence of ho5U34 instead of cmo5U34 reduces the efficiency with which tRNA reads all four proline codons, with the fully modified cmo5U being especially critical for reading codons ending in U or C [2]. The biosynthesis proceeds as U34 → ho5U →(CmoB) mo5U →(CmoA) cmo5U, placing ho5U as the obligatory first intermediate whose conversion to mo5U is catalyzed by the SAM-dependent methyltransferase CmoB [3]. This functional hierarchy—where ho5U supports viability but with measurably impaired decoding relative to cmo5U—is not replicated by any other uridine analog.

tRNA wobble modification bacterial translation fidelity post-transcriptional modification cascade

Dual-Method Purity Certification (HPLC + qNMR) Enabling Reproducible Quantitative Oxidative Lesion Studies

Commercially sourced 5-hydroxyuridine is available with orthogonal purity certification: ≥95.0% by HPLC combined with quantitative NMR (qNMR) confirmation from TCI Chemicals (Product H1865), and >98% by HPLC from MedChemExpress (HY-130805) . The material is characterized by a narrow melting point specification of 245°C (decomposition), a UV absorption maximum at 280 nm in water, and requires storage under inert gas at refrigerated temperature (0–10°C) due to air and heat sensitivity [1]. In contrast, generic unmodified uridine (melting point 165°C; UV λmax 262 nm) and 5-methyluridine (melting point 183°C; UV λmax 267 nm) are significantly more stable and lack the air-sensitivity handling requirements that serve as an indirect quality indicator for the hydroxylated product [2]. The dual HPLC/qNMR certification provides orthogonal purity verification that is essential for quantitative oxidative damage studies, where even low-level contamination with unmodified uridine can mask the lesion-specific mutagenic signal.

analytical quality control nucleoside reference standards oxidative damage quantification

Evidence-Backed Research and Industrial Application Scenarios for 5-Hydroxyuridine


Calibrated Positive Control for RNA Lesion-Induced A→G Transition Mutagenesis Assays

Based on the defined A:5-OHU > G:5-OHU thermodynamic stability hierarchy established by Cui et al. (2009) [1], 5-hydroxyuridine can be site-specifically incorporated into RNA templates for reverse transcriptase fidelity assays where it serves as a characterized positive control producing predictable A→G transition events. This application leverages the unique promiscuous pairing profile that distinguishes 5-OHU from all other commercially available oxidized pyrimidine standards, enabling quantitative benchmarking of reverse transcriptase error rates in the presence of defined oxidative lesions.

Calibrated Mid-Range Redox Standard in Oxidative Stress Biomarker Panels

Leveraging the defined second-rank redox activity position established by Yanagawa et al. (1992) [1], 5-hydroxyuridine can be used as a calibrated intermediate reference standard in LC-MS/MS-based oxidative stress biomarker panels alongside 5-hydroxycytidine, 8-hydroxyguanosine, and 8-hydroxyadenosine. The compound's characteristic UV absorption at 280 nm and defined HPLC retention behavior (as documented in the original isolation protocol [2]) enable its use as a retention time and signal intensity calibration point in multi-analyte oxidized nucleoside quantification workflows.

Tool Compound for Profiling Nucleoside Salvage Pathway Selectivity in Colon Adenocarcinoma

The tumor-selective cytotoxicity profile documented by Lockshin et al. (1985) [1], where 5-hydroxyuridine showed consistent selectivity across all three tested colon adenocarcinoma lines while 5-FU was more toxic to normal cells, supports the use of 5-hydroxyuridine as a probe compound for dissecting nucleoside salvage pathway differences between malignant and normal intestinal epithelial cells. The specific rescue of HT-29 cells by uridine and cytidine co-incubation confirms the nucleoside transporter-dependent mechanism of action, providing a defined experimental framework for screening nucleoside analog sensitivity in patient-derived colon cancer models.

Interrogate the Structure-Activity Relationship of tRNA Wobble Modifications in Bacterial Translation

The established position of 5-hydroxyuridine as the obligatory first intermediate in the cmo5U biosynthetic cascade (U34 → ho5U → mo5U → cmo5U) documented by Näsvall et al. (2004) and Ryu et al. (2018) [1][2] enables its use in defined in vitro reconstitution assays with purified CmoB and CmoA enzymes. This application allows systematic dissection of how incremental chemical modifications (hydroxylation → methylation → carboxymethylation) at the wobble uridine progressively expand codon-decoding capacity, providing a unique experimental system not achievable with any alternative commercially available uridine analog.

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